molecular formula C24H21FN2O B15013599 (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

(2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B15013599
M. Wt: 372.4 g/mol
InChI Key: PADJLLIEJXKANQ-SNWWNJGDSA-N
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Description

The compound (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one is an organic molecule characterized by its complex structure, which includes dimethylamino, fluorophenyl, and prop-2-en-1-one groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-chlorophenyl)prop-2-en-1-one
  • (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-bromophenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-[4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C24H21FN2O

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-1-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C24H21FN2O/c1-27(2)23-14-5-19(6-15-23)17-26-22-12-8-20(9-13-22)24(28)16-7-18-3-10-21(25)11-4-18/h3-17H,1-2H3/b16-7+,26-17?

InChI Key

PADJLLIEJXKANQ-SNWWNJGDSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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